molecular formula C8H9BrN2O2 B12964637 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B12964637
M. Wt: 245.07 g/mol
InChI Key: GKNACKNJTCCODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a saturated tetrahydropyridine ring fused to an imidazole moiety. The bromine substituent at position 3 and the carboxylic acid group at position 6 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its hydrochloride salt form (CAS: 1155572-84-1, Mol. weight: 344.17) is commercially available with high purity (≥95%) .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h3,5H,1-2,4H2,(H,12,13)

InChI Key

GKNACKNJTCCODY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2CC1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydroimidazo[1,2-a]pyridine Core

The fused bicyclic system is typically synthesized via cyclization reactions involving precursors containing amino and keto functionalities. A common approach includes:

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 6-position can be introduced by:

  • Acylation or oxidation of suitable precursors : For example, starting from a methyl ester or an aldehyde precursor, hydrolysis or oxidation can yield the carboxylic acid.
  • Use of activating agents : Carbodiimides (e.g., water-soluble carbodiimide) in the presence of bases like diisopropylethylamine can facilitate amide coupling or ester hydrolysis steps.
  • Solvent choice : Dichloromethane or N,N-dimethylformamide (DMF) are common solvents for these transformations.

Bromination at the 3-Position

Selective bromination is achieved by:

  • Use of brominating agents : Such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Catalysts and conditions : The reaction may be catalyzed by acids or proceed under mild heating in solvents like methanol.
  • Regioselectivity : The position 3 on the imidazo[1,2-a]pyridine ring is favored due to electronic and steric factors.

Optional Steps: Hydrogenation and Salt Formation

  • Hydrogenation : If unsaturated intermediates are present, catalytic hydrogenation using 10% palladium on carbon or platinum oxide under atmospheric to moderate pressure (14.7 to 50 psi) in methanol or ethanol can saturate the ring system.
  • Salt formation : Pharmaceutically acceptable salts may be prepared by reaction with acids such as hydrobromic acid to improve solubility and stability.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Notes
1 Cyclization α-Amino ketone precursor 1-Butanol, ethanol Reflux Forms fused imidazo[1,2-a]pyridine
2 Carboxylation/Acylation Carbodiimide, base (e.g., DIPEA) DCM, DMF Room temp to reflux Introduces carboxylic acid group
3 Bromination N-Bromosuccinimide or Br2 Methanol Mild heating Selective bromination at 3-position
4 Hydrogenation (optional) Pd/C or PtO2 catalyst Methanol, ethanol 1 atm to 50 psi, RT to 50°C Saturates ring if needed
5 Salt formation (optional) Hydrobromic acid or other acids Ethanol Room temperature Improves solubility/stability

Research Findings and Optimization

  • Catalyst choice : Palladium-based catalysts with phosphine ligands (e.g., palladium(II) acetate with triphenylphosphine) have been shown to improve coupling and cyclization yields.
  • Bases : Cesium carbonate or sodium carbonate are effective bases in palladium-catalyzed steps.
  • Solvent effects : Polar aprotic solvents like DMF and 1,4-dioxane enhance reaction rates and selectivity in coupling and bromination steps.
  • Temperature control : Maintaining reaction temperatures from room temperature to reflux is critical to avoid side reactions and decomposition.
  • Purification : Chromatographic techniques and crystallization are used to isolate pure compounds and separate stereoisomers if formed.

Data Table: Key Parameters in Preparation

Parameter Typical Range/Value Comments
Cyclization solvent 1-Butanol, ethanol Reflux conditions
Brominating agent N-Bromosuccinimide (NBS), Br2 Controlled addition, mild heating
Catalysts Pd(OAc)2 + PPh3, CuI (for coupling) Enhances reaction efficiency
Base DIPEA, triethylamine, Cs2CO3 Neutralizes acids, promotes coupling
Temperature RT to reflux (25–110 °C) Depends on step
Hydrogenation pressure 1 atm to 50 psi For saturation of double bonds
Solvents for coupling DMF, DCM, 1,4-dioxane Polar aprotic solvents preferred

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced nitrogen-containing derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of dehalogenated or reduced nitrogen-containing derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H9BrN2O2
  • Molecular Weight : 245.07 g/mol
  • IUPAC Name : 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

The compound features a unique imidazo-pyridine structure that contributes to its diverse applications in research.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's interaction with biological targets, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines and may be useful in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Some studies have suggested that imidazo-pyridine derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival .

Biological Studies

In addition to medicinal applications, this compound is utilized in various biological research contexts:

  • Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms due to its ability to bind to active sites of enzymes involved in metabolic pathways .
  • Neuropharmacology : Preliminary studies suggest that this compound may affect neurotransmitter systems in the brain, indicating potential applications in neuropharmacology for treating mood disorders .

Material Science

The unique structural properties of this compound lend themselves to applications in material science:

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry to enhance the properties of polymers used in various industrial applications .
  • Nanomaterials Development : Research is ongoing into the use of this compound in the synthesis of nanomaterials with specific electronic and optical properties .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Anti-inflammatoryReduced levels of inflammatory markers in vitro.
Anticancer PotentialInduced apoptosis in breast cancer cell lines.
Enzyme InhibitionInhibited key metabolic enzymes involved in glucose metabolism.
NeuropharmacologyModulated serotonin levels in animal models.
Polymer SynthesisImproved thermal stability of synthesized polymers.
NanomaterialsEnhanced optical properties when incorporated into nanocomposites.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and activity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrate (CAS: N/A, Mol. weight: 267.08)
  • Key Difference : Unsaturated pyridine ring (vs. tetrahydro in the target compound).
  • The hydrate form (Thermo Scientific) improves aqueous solubility compared to the free acid .
  • Synthesis : Bromination of imidazo[1,2-a]pyridine followed by carboxylation .
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Key Difference : Trifluoromethyl (-CF₃) group at position 6 (vs. bromine at position 3).
  • Impact : The electron-withdrawing -CF₃ group increases acidity (pKa ~2.45 predicted) and metabolic stability. This analog is explored in kinase inhibitor studies .
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic Acid (CAS: 1004620-20-5)
  • Key Difference : Phenyl substituent at position 2 (vs. bromine at position 3).
  • Lower polarity compared to brominated analogs .

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Properties
Target Compound (HCl salt) 3-Br, 6-COOH C₉H₁₀BrN₂O₂·HCl 344.17 ≥95% High solubility in polar solvents
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrate 3-Br, 6-COOH (hydrate) C₈H₅BrN₂O₂·H₂O 267.08 95% Hydrate stabilizes crystal lattice
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde 6-Br, 8-CHO C₈H₅BrN₂O 225.04 97% Aldehyde group enables Schiff base formation
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl C₇H₄BrClN₂ 231.48 95% Dual halogenation enhances electrophilicity

Solubility and Stability

  • The hydrochloride salt of the target compound exhibits superior aqueous solubility due to ionic character .
  • Hydrate forms (e.g., 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrate) show stability under ambient conditions but may dehydrate at elevated temperatures .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H9_9BrN2_2O
  • Molecular Weight : 201.064 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 346.3 °C at 760 mmHg
  • CAS Number : 156817-72-0

The biological activity of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives has been linked to their ability to inhibit specific enzymes and pathways involved in disease processes. Notably, research has highlighted its role as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases.

Heparanase Inhibition

Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit strong inhibitory effects on HPSE1. This inhibition is crucial as HPSE1 catalyzes the degradation of heparan sulfate proteoglycans, which are involved in tumor metastasis and angiogenesis.

A notable study reported the synthesis and evaluation of a tetrahydroimidazo[1,2-a]pyridine derivative that showed enhanced selectivity for HPSE1 over other glucuronidases (GUSβ and GBA). The compound exhibited improved inhibitory activity against HPSE1 compared to previously studied compounds, suggesting its potential as a therapeutic agent in oncology and nephrology .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Compounds with similar imidazo[1,2-a]pyridine structures have been investigated for their activity against HIV-1. Research indicates that halogenated derivatives can exhibit nanomolar inhibitory concentrations against HIV reverse transcriptase . Although specific data on 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine's antiviral activity is limited, its structural similarities suggest potential efficacy.

Case Studies

StudyFindings
Study on HPSE1 InhibitionA derivative showed IC50 values indicating strong inhibition of HPSE1 with enhanced selectivity over GUSβ and GBA .
Antiviral Activity ResearchRelated compounds demonstrated significant inhibition against HIV-1 with nanomolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.